molecular formula C12H18FN B13154265 Benzyl(1-fluoro-2-methylbutan-2-yl)amine

Benzyl(1-fluoro-2-methylbutan-2-yl)amine

Cat. No.: B13154265
M. Wt: 195.28 g/mol
InChI Key: LBIWDUYUFMNKKZ-UHFFFAOYSA-N
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Description

Benzyl(1-fluoro-2-methylbutan-2-yl)amine is a chemical compound with the molecular formula C12H18FN. It is characterized by the presence of a benzyl group attached to an amine functional group, which is further substituted with a fluorine atom and a methyl group on a butane chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(1-fluoro-2-methylbutan-2-yl)amine typically involves the reaction of benzylamine with 1-fluoro-2-methylbutane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl(1-fluoro-2-methylbutan-2-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium azide, potassium cyanide, and various amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Benzyl(1-fluoro-2-methylbutan-2-yl)amine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzyl(1-fluoro-2-methylbutan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the benzyl group can influence its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of enzymes or receptors, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A primary amine with a benzyl group, lacking the fluorine and methyl substitutions.

    1-Fluoro-2-methylbutane: A fluorinated alkane without the amine and benzyl groups.

    N-Benzyl-2-fluoro-2-methylpropan-1-amine: A structurally similar compound with slight variations in the substitution pattern.

Uniqueness

Benzyl(1-fluoro-2-methylbutan-2-yl)amine is unique due to the specific combination of the benzyl group, fluorine atom, and methyl substitution on the butane chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Biological Activity

Benzyl(1-fluoro-2-methylbutan-2-yl)amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies supporting its therapeutic applications.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

  • Molecular Formula : C₁₂H₁₈FN
  • Molecular Weight : 199.28 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. Compounds with similar structural motifs often exhibit activity as:

  • Monoamine Reuptake Inhibitors : These compounds may enhance neurotransmitter levels in the synaptic cleft by inhibiting their reuptake, which can lead to increased mood and cognitive function.
  • Antimicrobial Agents : Some derivatives have shown significant antimicrobial properties against various bacteria and fungi, suggesting potential applications in treating infections.

Antimicrobial Activity

Research has demonstrated that benzyl derivatives possess notable antimicrobial activity. For instance, compounds structurally related to this compound have been tested against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics.

CompoundTarget OrganismInhibition Zone (mm)
Compound AStaphylococcus aureus23
Compound BEscherichia coli24
Compound CCandida albicans20

These results indicate that modifications on the benzyl moiety can enhance antimicrobial potency, particularly when halogen or hydroxyl groups are present on the aromatic ring.

Neuropharmacological Effects

Benzyl derivatives have also been explored for their neuropharmacological effects. Studies suggest that they may act as:

  • Serotonin Reuptake Inhibitors : Enhancing serotonin levels could provide therapeutic benefits in mood disorders.

A comparative study highlighted the efficacy of similar compounds in increasing serotonin levels in animal models, leading to improved mood-related behaviors.

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in RSC Advances evaluated a series of benzofuran derivatives, including those similar to this compound. The results indicated that certain substitutions significantly enhanced antimicrobial activity against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .
  • Neuropharmacological Assessment :
    Another investigation focused on the neuropharmacological profile of benzyl derivatives, revealing their potential as antidepressants. The study reported increased levels of neurotransmitters in treated subjects compared to controls, suggesting a mechanism involving monoamine transporter inhibition .

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-benzyl-1-fluoro-2-methylbutan-2-amine

InChI

InChI=1S/C12H18FN/c1-3-12(2,10-13)14-9-11-7-5-4-6-8-11/h4-8,14H,3,9-10H2,1-2H3

InChI Key

LBIWDUYUFMNKKZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CF)NCC1=CC=CC=C1

Origin of Product

United States

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